n-((1-Ethyl-1h-1,2,3-triazol-4-yl)methyl)-2-methylpropan-2-amine
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Overview
Description
N-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)-2-methylpropan-2-amine is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences. The triazole moiety is particularly important due to its stability and ability to participate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)-2-methylpropan-2-amine typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction involves the cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring .
Starting Materials: Ethyl azide and propargylamine.
Catalyst: Copper (I) bromide (CuBr).
Solvent: Tetrahydrofuran (THF).
Reaction Conditions: The reaction is typically carried out at room temperature for 24 hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger quantities of reactants, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)-2-methylpropan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of triazole oxides.
Reduction: Formation of triazole amines.
Substitution: Formation of substituted triazoles.
Scientific Research Applications
N-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)-2-methylpropan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Industry: Utilized in the production of dyes, photographic materials, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets. For example, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and protons. This inhibition can lead to various physiological effects, including reduced intraocular pressure and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1H-1,2,3-triazole: Another triazole derivative with similar chemical properties.
1-(4-Methylphenyl)-1H-1,2,3-triazole: Known for its use in pharmaceuticals and agrochemicals.
1-(2-Hydroxyethyl)-1H-1,2,3-triazole: Used in the synthesis of biologically active molecules.
Uniqueness
N-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)-2-methylpropan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methylpropan-2-amine groups contribute to its stability and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C9H18N4 |
---|---|
Molecular Weight |
182.27 g/mol |
IUPAC Name |
N-[(1-ethyltriazol-4-yl)methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C9H18N4/c1-5-13-7-8(11-12-13)6-10-9(2,3)4/h7,10H,5-6H2,1-4H3 |
InChI Key |
HWRPZLKURLTGHD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(N=N1)CNC(C)(C)C |
Origin of Product |
United States |
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